molecular formula C11H13NO4 B1608773 N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide CAS No. 22608-86-2

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Cat. No. B1608773
CAS RN: 22608-86-2
M. Wt: 223.22 g/mol
InChI Key: PITYZXFPIHPLHV-UHFFFAOYSA-N
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Description

“N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide” is a chemical compound with the empirical formula C11H13NO4 . It has a molecular weight of 223.23 . This compound belongs to the phenethylamine family.


Molecular Structure Analysis

The SMILES string of this compound is COc1cc(NC©=O)c(C=O)cc1OC . The InChI string is 1S/C11H13NO4/c1-7(14)12-9-5-11(16-3)10(15-2)4-8(9)6-13/h4-6H,1-3H3,(H,12,14) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on related compounds like N-(2-hydroxyphenyl)acetamide and their derivatives has explored various synthesis techniques. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through reactions involving chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Nikonov et al., 2016).
  • Structural Characterization : These compounds are often characterized using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. This provides a detailed understanding of their molecular structure (Nikonov et al., 2016).

Potential Therapeutic Applications

  • Antimicrobial Activity : Some derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and screened for antimicrobial activity. These compounds have shown variable degrees of activity against selected microbial species (Gul et al., 2017).
  • Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide has shown promising anti-arthritic properties in animal models, suggesting its potential therapeutic application in inflammatory diseases (Jawed et al., 2010).

Industrial and Chemical Applications

  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide is used as an intermediate in the synthesis of antimalarial drugs. It's been employed in chemoselective monoacetylation studies, an important process in organic synthesis (Magadum & Yadav, 2018).
  • Catalytic Applications : Research has been conducted on the catalytic N-formylation and N-acylation of amines, involving compounds like N, N‐dimethyl acetamide, which are structurally similar to N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide (Sonawane et al., 2018).

Anticancer Research

  • Anticancer Potential : Certain acetamide derivatives have been synthesized and investigated for their anticancer activities. These studies include evaluating their effects against different human tumor cell lines, providing insights into potential anticancer applications (Dhuda et al., 2021)

properties

IUPAC Name

N-(2-formyl-4,5-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(14)12-9-5-11(16-3)10(15-2)4-8(9)6-13/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITYZXFPIHPLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396119
Record name N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

CAS RN

22608-86-2
Record name N-(2-Formyl-4,5-dimethoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22608-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Vicker, HV Bailey, JM Day, MF Mahon, A Smith… - Molecules, 2021 - mdpi.com
17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is expressed at high levels in testes and seminal vesicles; it is also present in prostate tissue and involved in gonadal and non-…
Number of citations: 3 www.mdpi.com
HV Bailey - 2007 - researchportal.bath.ac.uk
Herein, we describe the design and synthesis of novel inhibitors of 17β-hydroxysteroid dehydrogenase type 3 which converts androstenedione into testosterone, which is then …
Number of citations: 4 researchportal.bath.ac.uk
A Karimov, MA Sodiqova, MM Urazov - EUROPEAN JOURNAL OF …, 2022 - inovatus.es
The glue and resin at the root of the Ferula L. plant were isolated and chemically analyzed. Ferula L. was analyzed by gas-liquid chromatography and chromato-mass spectrometry (GC-…
Number of citations: 2 www.inovatus.es

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